5-Bromo-N-(p-tolyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. This compound features a bromine atom at the 5-position of the nicotinamide ring and a p-tolyl group attached to the nitrogen atom. The unique structural characteristics of 5-bromo-N-(p-tolyl)nicotinamide make it a subject of interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities and applications in drug development.
The compound can be synthesized through various methods, including coupling reactions and other organic synthesis techniques. It is commercially available from chemical suppliers for research purposes.
5-Bromo-N-(p-tolyl)nicotinamide is classified as a halogenated aromatic amide, specifically a brominated derivative of nicotinamide. It is often studied for its potential therapeutic effects and as a building block in the synthesis of more complex organic molecules.
The synthesis of 5-bromo-N-(p-tolyl)nicotinamide typically involves several key steps:
The molecular structure of 5-bromo-N-(p-tolyl)nicotinamide consists of a nicotinamide ring with a bromine substituent at the 5-position and a p-tolyl group linked to the nitrogen atom. The presence of these functional groups contributes to its chemical reactivity and biological activity.
5-Bromo-N-(p-tolyl)nicotinamide can participate in various chemical reactions:
The mechanism of action for 5-bromo-N-(p-tolyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed that this compound modulates enzymatic activity by binding to active sites or allosteric sites on target proteins, leading to changes in their conformation and function. Preliminary studies suggest that it may play a role in modulating oxidative stress and inflammatory responses.
5-Bromo-N-(p-tolyl)nicotinamide has several notable applications:
The synthesis of 5-Bromo-N-(p-tolyl)nicotinamide (C₁₃H₁₁BrN₂O, MW 291.15 g/mol) typically employs sequential bromination and amidation reactions. A well-established three-step sequence begins with the bromination of nicotinic acid derivatives using phosphorus oxybromide (POBr₃) in chloroform at 80°C for 4 hours, yielding 5-bromonicotinoyl bromide as a key intermediate. This intermediate undergoes nucleophilic acyl substitution with p-toluidine in the presence of coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF. This method achieves moderate yields (68%), though stoichiometric imbalances and thermal degradation pose challenges [6]. Alternative approaches utilize in situ activation of carboxylic acids via mixed anhydride formation, but regioselectivity issues persist due to competing N-alkylation of the pyridine nitrogen [6].
Table 1: Conventional Synthesis Routes for 5-Bromo-N-(p-tolyl)nicotinamide
Step | Reagents/Conditions | Product | Yield | Limitations |
---|---|---|---|---|
1 | POBr₃, CHCl₃, 80°C, 4h | 5-Bromonicotinoyl bromide | 75% | High-temperature decomposition |
2 | HATU, DIPEA, DMF, rt, 12h | 5-Bromo-N-(p-tolyl)nicotinamide | 68% | Epimerization side-reactions |
Microwave irradiation significantly improves the synthesis of quaternized precursors for pyridine functionalization. By subjecting 5-bromonicotinic acid and p-toluidine to microwave conditions (150°C, 20 min) in ionic liquids like [bmim]BF₄, reaction times reduce from hours to minutes while yields increase to >85%. This technique enhances regioselectivity by suppressing O-acylation and N-alkylation byproducts through rapid, uniform heating. Solvent-free microwave protocols further minimize hydrolysis of the acid chloride intermediate, making this approach both efficient and scalable [6] [8]. Key advantages include energy savings (>70% reduction) and improved purity profiles, as confirmed by HPLC analysis showing >98% regiochemical fidelity at the amide bond [8].
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables efficient access to triazole-linked analogs of 5-Bromo-N-(p-tolyl)nicotinamide. In a representative protocol, 5-ethynylnicotinamide derivatives undergo "click" reactions with aryl azides under Cu(I) catalysis (CuSO₄/sodium ascorbate), yielding 1,4-disubstituted triazoles. Subsequent acid-mediated ring cleavage regenerates the pyridine scaffold with introduced functionalities. This strategy facilitates the incorporation of bioorthogonal handles (e.g., alkynes, azides) for targeted modifications. Reaction optimization identified methanol/water (4:1) as the optimal solvent system, providing >90% conversion at ambient temperature within 2 hours [8]. For N-alkylated variants, reductive amination protocols using sodium triacetoxyborohydride in dichloroethane enable efficient secondary amine formation (yields: 75–82%) [8].
C–H functionalization at the C4 position of 5-Bromo-N-(p-tolyl)nicotinamide requires precise catalyst selection to overcome electronic deactivation by the bromo substituent. Iridium-catalyzed borylation using [Ir(OMe)(cod)]₂ with dtbpy (4,4′-di-tert-butyl-2,2′-bipyridyl) in tetrahydrofuran enables C4-borylation at 25°C with 81% yield. Steric control dominates regioselectivity, favoring the C4 position over C6 (3:1 ratio) due to the proximal amide directing group [7]. For cross-coupling, palladium catalysts ligated with sterically hindered phosphines (e.g., PtBu₃) in toluene/water mixtures facilitate Suzuki-Miyaura reactions at C5-bromo with arylboronic acids. Catalyst loading as low as 0.5 mol% achieves full conversion in 8 hours at 80°C, with biphasic solvents preventing protodebromination [6] [8].
Table 2: Optimized Conditions for Pyridine Functionalization
Reaction Type | Catalyst System | Solvent | Temperature | Yield | Regioselectivity |
---|---|---|---|---|---|
C–H Borylation | [Ir(OMe)(cod)]₂/dtbpyl | THF | 25°C | 81% | C4:C6 = 3:1 |
Suzuki Coupling | Pd(OAc)₂/PtBu₃ | Toluene/H₂O (3:1) | 80°C | 89% | >99% C5 |
Amination | CuI/trans-N,N′-dimethylcyclohexane-1,2-diamine | Dioxane | 100°C | 78% | N/A |
Strategic modifications of the p-tolyl group significantly enhance metabolic stability and NAMPT (nicotinamide phosphoribosyltransferase) binding affinity. Oxidation of the p-methyl group to carboxylic acid via Jones reagent diminishes potency due to increased polarity, while trifluoromethyl substitution improves microsomal stability (t₁/₂ increased from 4.2 min to >15 min) and maintains sub-μM EC₅₀ values for NAMPT activation. These modifications exploit hydrophobic interactions within the allosteric rear channel of NAMPT, as confirmed by co-crystallization studies [3]. Pyridine ring modifications, such as 6-amino substitution via Buchwald-Hartwig amination, increase solubility (>2.5 mg/mL in PBS) but may reduce cell permeability. Prodrug strategies employing tert-butyl ester masking of carboxylic acid derivatives restore oral bioavailability, achieving plasma concentrations of 3.2 μM in mice at 30 mg/kg doses [3] [5].
Table 3: Bioactivity of 5-Bromo-N-(p-tolyl)nicotinamide Derivatives
Modification Site | Structural Change | NAMPT EC₅₀ | Microsomal t₁/₂ (min) | Aqueous Solubility |
---|---|---|---|---|
None (parent) | –CH₃ | 85 nM | 4.2 | 0.12 mg/mL |
p-Tolyl | –CF₃ | 120 nM | >15 | 0.08 mg/mL |
p-Tolyl | –COOH | >1 μM | >30 | 1.5 mg/mL |
Pyridine C6 | –NHCH₂CH₃ | 320 nM | 6.8 | 2.6 mg/mL |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9